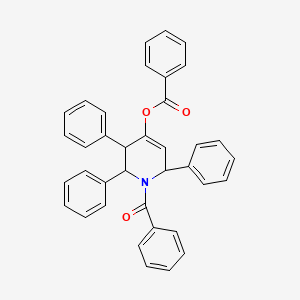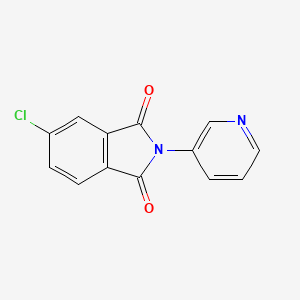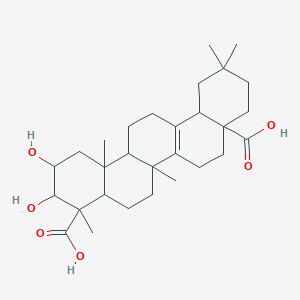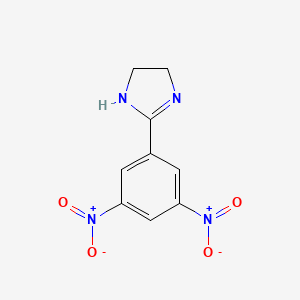
2,3,6-Triphenyl-1-(phenylcarbonyl)-1,2,3,6-tetrahydropyridin-4-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-BENZOYL-2,3,6-TRIPHENYL-3,6-DIHYDRO-2H-PYRIDIN-4-YL BENZOATE is a complex organic compound with a unique structure that includes a pyridine ring substituted with benzoyl and phenyl groups
Méthodes De Préparation
The synthesis of 1-BENZOYL-2,3,6-TRIPHENYL-3,6-DIHYDRO-2H-PYRIDIN-4-YL BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzoyl chloride with a suitable pyridine derivative, followed by the introduction of phenyl groups through Friedel-Crafts acylation. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane. Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing large-scale reactors and continuous flow processes.
Analyse Des Réactions Chimiques
1-BENZOYL-2,3,6-TRIPHENYL-3,6-DIHYDRO-2H-PYRIDIN-4-YL BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, using reagents such as bromine or nitric acid, to introduce halogen or nitro groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-BENZOYL-2,3,6-TRIPHENYL-3,6-DIHYDRO-2H-PYRIDIN-4-YL BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-BENZOYL-2,3,6-TRIPHENYL-3,6-DIHYDRO-2H-PYRIDIN-4-YL BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modifying their activity. The pathways involved may include signal transduction mechanisms and metabolic processes, depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-BENZOYL-2,3,6-TRIPHENYL-3,6-DIHYDRO-2H-PYRIDIN-4-YL BENZOATE include other benzoyl-substituted pyridines and triphenyl derivatives. Compared to these compounds, 1-BENZOYL-2,3,6-TRIPHENYL-3,6-DIHYDRO-2H-PYRIDIN-4-YL BENZOATE is unique due to its specific substitution pattern and the presence of both benzoyl and phenyl groups. This uniqueness contributes to its distinct chemical reactivity and potential applications. Some similar compounds include:
- 1-BENZOYL-2,3,6-TRIPHENYL-2H-PYRIDIN-4-YL BENZOATE
- 1-BENZOYL-2,3,6-TRIPHENYL-3H-PYRIDIN-4-YL BENZOATE
Propriétés
Formule moléculaire |
C37H29NO3 |
|---|---|
Poids moléculaire |
535.6 g/mol |
Nom IUPAC |
(1-benzoyl-2,3,6-triphenyl-3,6-dihydro-2H-pyridin-4-yl) benzoate |
InChI |
InChI=1S/C37H29NO3/c39-36(30-22-12-4-13-23-30)38-32(27-16-6-1-7-17-27)26-33(41-37(40)31-24-14-5-15-25-31)34(28-18-8-2-9-19-28)35(38)29-20-10-3-11-21-29/h1-26,32,34-35H |
Clé InChI |
FTCZHUSANIEUMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C=C(C(C(N2C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B15150486.png)
![2-[1-(4-methoxyphenyl)-3-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B15150504.png)


![4-tert-butyl-N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B15150538.png)
![N-(2,4-dimethylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15150546.png)
![3,4-Bis[(4-methoxybenzoyl)amino]benzoic acid](/img/structure/B15150551.png)

![Butyl 3-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B15150561.png)
![N-(4-bromo-3-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B15150578.png)
![N-{4-[(biphenyl-4-ylacetyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B15150586.png)
![N-(2-chloro-4-nitrophenyl)-2-[(4-methylphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B15150593.png)

![2-[(9-Isopropyl-6-{[3-(pyridin-2-yl)phenyl]amino}purin-2-yl)amino]butan-1-ol dihydrochloride](/img/structure/B15150602.png)
